3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H7IN2. It is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring system.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,3-b]pyridine scaffold have been reported to inhibit human neutrophil elastase (hne), a potent serine protease . HNE plays a crucial role in the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
Based on the structure-activity relationship (sar) studies of similar compounds, it can be inferred that the presence of polar moieties on the phenyl ring might contribute to the inhibitory action against their targets .
Biochemical Pathways
Given its potential role as an inhibitor of hne, it may influence the pathways associated with inflammation and immune response .
Result of Action
Based on the potential target of similar compounds, it can be inferred that it might have a role in reducing inflammation and modulating immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrrolo[2,3-b]pyridine .
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and pathways, especially those involving halogenated heterocycles.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the methyl group at the 1-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
3-iodo-1-methylpyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSQFYGAAAQKFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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